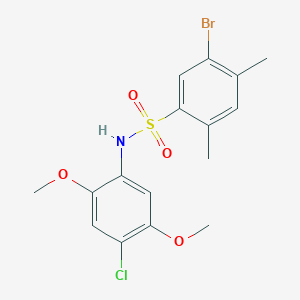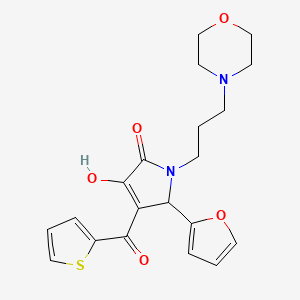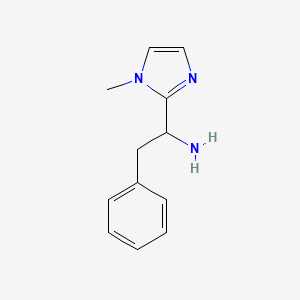![molecular formula C8H17ClN2 B2776666 (3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS No. 2230901-08-1](/img/structure/B2776666.png)
(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride is a useful research compound. Its molecular formula is C8H17ClN2 and its molecular weight is 176.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
- Regioselective Synthesis of Dipyrrolopyrazine Derivatives : The compound is involved in the synthesis of dipyrrolopyrazine (DPP) derivatives, which are important in organic optoelectronic materials. Efficient methods for synthesizing these derivatives involve regio-selective amination reactions. These derivatives, particularly 1,7-derivatives, show promise in optoelectronic applications due to their optical and thermal properties (Meti, Lee, Yang, & Gong, 2017).
Applications in Drug Development
Anticancer Activity in Prostate and Breast Cancer Cells : A derivative of pyrrolo[1,2-a]pyrazine demonstrated significant anticancer activity in prostate and breast cancer cell lines. The compound, identified as 3h, inhibited cell viability and migration, and induced apoptosis via caspase-3 activation (Seo, Lee, Park, Namkung, & Kim, 2019).
Enantiomerically Pure Piperazines Synthesis : Enantiomerically pure variants of the compound, such as (3S,7R,8aS)-3-phenyloctahydropyrrolo[1,2-a]pyrazine-7-ol, were synthesized for potential medicinal applications. These compounds were developed from cyclic amides derived from l-proline and hydroxyproline, reduced using sodium borohydride-iodine (Harish & Periasamy, 2017).
Anti-Inflammatory Activity : Pyrrolo[1,2-a]pyrazine derivatives showed moderate in vitro anti-inflammatory effects. One compound, 3c, displayed significant anti-inflammatory activities, indicating potential for development as anti-inflammatory agents (Zhou, Wei, Yang, Li, Liu, & Huang, 2013).
Antibacterial Activity : 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives, related to pyrrolo[1,2-a]pyrazine, exhibited antibacterial activity against various strains of bacteria, including tuberculosis. This research highlights the potential of pyrrolo[1,2-a]pyrazine derivatives in developing new antibacterial drugs (Foks, Pancechowska-Ksepko, Kędzia, Zwolska, Janowiec, & Augustynowicz-Kopeć, 2005).
Antiarrhythmic Properties : Certain derivatives of pyrrolo[1,2-a]pyrazine were found to have high antiarrhythmic activity, indicating potential therapeutic applications in treating cardiac arrhythmias. These compounds demonstrated a broad spectrum of action and low toxicity (Filippova, Kryzhanovskii, Peresada, Likhosherstov, Revenko, Kaverina, & Reznikov, 2004).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride involves the cyclization of a precursor compound followed by a series of chemical reactions to introduce the necessary functional groups.", "Starting Materials": [ "2,5-dimethylpyrrole", "ethyl acrylate", "sodium hydride", "methyl iodide", "hydrochloric acid", "sodium hydroxide", "sodium borohydride", "acetic acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: React 2,5-dimethylpyrrole with ethyl acrylate in the presence of sodium hydride to form the precursor compound.", "Step 2: Cyclize the precursor compound using hydrochloric acid to form the pyrrolo[1,2-a]pyrazine intermediate.", "Step 3: Reduce the pyrrolo[1,2-a]pyrazine intermediate using sodium borohydride to form the dihydro intermediate.", "Step 4: Quaternize the dihydro intermediate using methyl iodide to form the dihydrochloride salt of (3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine.", "Step 5: Purify the dihydrochloride salt using acetic acid, sodium chloride, and water." ] } | |
CAS-Nummer |
2230901-08-1 |
Molekularformel |
C8H17ClN2 |
Molekulargewicht |
176.69 g/mol |
IUPAC-Name |
(3R,8aR)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-7-6-10-4-2-3-8(10)5-9-7;/h7-9H,2-6H2,1H3;1H/t7-,8-;/m1./s1 |
InChI-Schlüssel |
WEPJUJKKADFQPF-SCLLHFNJSA-N |
Isomerische SMILES |
C[C@@H]1CN2CCC[C@@H]2CN1.Cl |
SMILES |
CC1CN2CCCC2CN1.Cl.Cl |
Kanonische SMILES |
CC1CN2CCCC2CN1.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2776583.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2776588.png)
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2776589.png)

![(E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2776591.png)

![[(4-CHLORO-2-FLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2776597.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2776598.png)
![N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide](/img/structure/B2776599.png)



